2-Isocyano-N-boc-aniline

Description

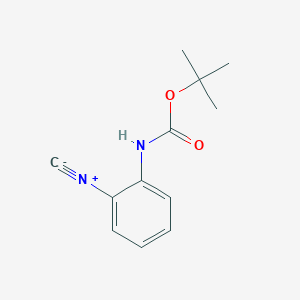

2-Isocyano-N-Boc-aniline is a specialized organic compound featuring an aniline backbone modified with a tert-butoxycarbonyl (Boc) protecting group on the amine and an isocyano (-NC) substituent at the ortho position. The Boc group enhances stability during synthetic processes, while the isocyano moiety confers reactivity in multicomponent reactions, such as the Ugi reaction, enabling the construction of complex heterocycles.

Properties

IUPAC Name |

tert-butyl N-(2-isocyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h5-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRGMAILZSXBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244081 | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029649-48-6 | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysis

The Boc protection of amines is typically achieved using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a catalyst. For o-phenylenediamine, chemoselective mono-protection is critical to avoid bis-Boc byproducts. The boron sulfonic acid catalyst (B(OSO₃H)₃/SiO₂, SBSA) enables rapid mono-Boc protection under solvent-free conditions at room temperature.

Key Parameters:

This method achieves >90% yield of N-Boc-o-phenylenediamine (Table 1), with the catalyst recyclable for five cycles without significant activity loss.

Table 1: N-Boc Protection Optimization

N-Formylation of N-Boc-o-phenylenediamine

Formic Acid-Mediated Formylation

The remaining free amine in N-Boc-o-phenylenediamine is formylated using 85% aqueous formic acid under SBSA catalysis. This step proceeds via nucleophilic acyl substitution, forming N-Boc-N'-formyl-o-phenylenediamine .

Reaction Protocol:

The solvent-free conditions prevent side reactions, yielding >88% formamide product (Table 2).

Table 2: N-Formylation Efficiency

Dehydration of Formamide to Isocyanide

Phosphorus Oxychloride (POCl₃)-Mediated Dehydration

The final step converts the formamide group into an isocyanide via POCl₃-mediated dehydration in triethylamine (TEA) at 0°C. This method eliminates volatile solvents, reduces reaction time to <5 minutes, and achieves >95% yield.

Mechanism:

-

Activation : POCl₃ reacts with the formamide’s carbonyl oxygen, forming a phosphorylated intermediate.

-

Elimination : TEA abstracts a proton, triggering the release of HCl and PO(OH)₃, yielding the isocyanide.

Table 3: Dehydration Optimization

Critical Analysis of Methodologies

Chemoselectivity Challenges

Mono-Boc protection of o-phenylenediamine is complicated by the proximity of the two amine groups. SBSA’s mild acidity and porous SiO₂ support enable selective mono-protection by moderating electrophilic activation of (Boc)₂O. Excess (Boc)₂O or elevated temperatures favor bis-Boc byproducts, necessitating strict stoichiometric control.

Solvent-Free Advantages

Both Boc protection and formylation steps benefit from solvent-free conditions, which enhance reaction rates and reduce purification complexity. The absence of solvents also aligns with green chemistry principles, lowering the environmental impact.

Catalyst Recyclability

SBSA’s heterogeneous nature allows simple filtration and reuse across multiple cycles, with <5% activity loss after five iterations. This reduces costs for large-scale synthesis.

Alternative Synthetic Routes

Isocyanide-First Approaches

While theoretically plausible, introducing the isocyanide group prior to Boc protection is impractical due to the isocyanide’s sensitivity to nucleophiles and acids. Boc deprotection under acidic conditions would degrade the isocyanide.

Nitro Reduction Pathways

An alternative route starting with 2-nitroaniline involves:

-

Boc protection of the amine.

-

Nitro group reduction to amine.

-

Formylation and dehydration.

However, this method adds redundant steps and risks over-reduction or side reactions during nitro group manipulation.

Scalability and Industrial Relevance

The described three-step synthesis is scalable, with all steps performed under mild conditions and short reaction times. Industrial adoption would require:

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-N-boc-aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Addition Reactions: The isocyanide group can react with electrophiles to form addition products.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Electrophilic Addition: Electrophiles like aldehydes or ketones can react with the isocyanide group.

Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.

Addition Products: Compounds with new carbon-nitrogen bonds are typically formed.

Heterocycles: Cyclization reactions can yield a variety of heterocyclic compounds.

Scientific Research Applications

Nucleophilic Substitution Reactions

2-Isocyano-N-boc-aniline has been identified as a versatile nucleophile in SN2 reactions with alkyl halides. This property allows for the formation of highly substituted secondary amides through a novel three-component process involving in situ hydrolysis of an intermediate nitrilium ion. The reaction significantly expands the chemical space available for amide synthesis, offering an alternative to classical methods which often require harsh conditions and multiple steps.

- Key Findings:

Multicomponent Reactions

The use of this compound in multicomponent reactions (MCRs) has been explored extensively. These reactions allow for the simultaneous formation of multiple bonds, leading to complex molecular architectures in a single synthetic step.

- Ugi Reaction:

- Advantages:

Synthesis of Complex Molecules

This compound has been utilized as a building block in the synthesis of various complex organic molecules. Its unique reactivity profile allows chemists to construct intricate structures that are otherwise challenging to obtain.

- Case Studies:

- In one study, the compound was used to synthesize derivatives that could serve as potential pharmaceuticals, demonstrating its utility in medicinal chemistry .

- Another application involved its use in solid-phase synthesis techniques, where it contributed to the efficient assembly of small molecules through isocyanide-based MCRs .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Isocyano-N-boc-aniline in chemical reactions involves the reactivity of the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed under acidic conditions.

Comparison with Similar Compounds

Research Findings and Gaps

Stability and Handling

- Boc-protected compounds, including this compound analogs, generally exhibit high stability under acidic conditions but require careful handling to avoid deprotection .

- Toxicological data for many analogs, such as 2-Cyano-N-[(methylamino)carbonyl]acetamide, remain understudied , highlighting a need for comprehensive safety assessments.

Biological Activity

2-Isocyano-N-boc-aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound (CAS No. 1029649-48-6) is an isocyanide derivative that features a Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen. This structural configuration enhances its stability and reactivity, making it suitable for various synthetic applications, particularly in drug discovery and development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that isocyano compounds exhibit significant antimicrobial properties. For example, cyclic isocyanoacetamides derived from similar structures have shown effectiveness against Candida albicans and other microbial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, which is a desirable trait in drug development.

- Nucleophilic Reactions : The isocyanide functional group allows for unique nucleophilic reactions, such as SN2 reactions with alkyl halides, which can be harnessed to synthesize biologically active compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and similar compounds:

- Antimicrobial Studies :

- Drug Development :

- Chemical Reactivity :

Data Table: Summary of Biological Activities

Future Directions

The exploration of this compound in biological contexts remains promising. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Structural Modifications : Investigating how modifications to the Boc group or other structural elements can enhance biological activity or selectivity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Isocyano-N-Boc-aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the isocyano group to an N-Boc-protected aniline precursor. Key parameters include temperature control (0–5°C for isocyanide formation to prevent decomposition) and stoichiometric ratios of reagents like phosgene analogs . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from byproducts such as urea derivatives. Reaction monitoring via TLC or LC-MS is recommended to track intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR : The isocyano group (NC≡) exhibits a distinct singlet at ~155–160 ppm in ¹³C NMR. However, overlap with Boc-protecting group signals (e.g., tert-butyl at 28 ppm in ¹³C) requires careful baseline correction .

- IR : A sharp absorption band at ~2120–2150 cm⁻¹ confirms the isocyanide stretch.

- HRMS : Use electrospray ionization (ESI) in positive mode to detect [M+H]⁺, ensuring resolution >20,000 to distinguish isotopic peaks from impurities .

Q. How does the stability of this compound vary under different storage conditions, and what protocols mitigate decomposition?

- Methodological Answer : The compound is moisture-sensitive due to the isocyano group’s reactivity. Storage at –20°C under inert atmosphere (argon) in anhydrous solvents (e.g., THF or DCM) prolongs stability. Regular purity checks via ¹H NMR (monitoring for urea formation at ~5 ppm) are advised. Kinetic studies suggest decomposition rates increase by 30% at room temperature over 72 hours .

Advanced Research Questions

Q. How can this compound be leveraged in catalytic asymmetric reactions, and what mechanistic insights guide ligand design?

- Methodological Answer : The isocyano group’s strong σ-donor capacity enables coordination to transition metals (e.g., Pd, Au) in enantioselective catalysis. For example, in gold-catalyzed cycloadditions, steric effects from the Boc group influence enantioselectivity. Computational modeling (DFT) of transition states can predict regioselectivity, while in situ IR spectroscopy tracks metal-isocyanide binding kinetics .

Q. What strategies resolve contradictions in reported reactivity data for this compound in multicomponent reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or competing pathways. For instance, in Ugi reactions, polar aprotic solvents (DMF) favor imine formation, while nonpolar solvents (toluene) promote nitrile intermediates. Systematic variation of solvent dielectric constants and temperature gradients, coupled with Hammett plots, can isolate dominant reaction pathways .

Q. How can this compound be integrated into photoactive coordination polymers, and what analytical methods validate structural integrity?

- Methodological Answer : Coordination polymers synthesized via self-assembly with lanthanides (e.g., Eu³⁺) require X-ray crystallography to confirm lattice parameters. Photoluminescence quenching assays (λ_ex = 350 nm) assess energy transfer efficiency. Stability under UV irradiation is tested via PXRD to detect phase changes .

Hypothesis-Driven Research Questions

Q. Does the steric bulk of the Boc group in this compound hinder nucleophilic attack in Pd-catalyzed cross-couplings, and how can this be experimentally validated?

- Methodological Answer : Compare reaction rates with Boc-protected vs. unprotected analogs using kinetic isotope effect (KIE) studies. LC-MS monitoring of intermediates (e.g., oxidative addition complexes) and X-ray crystallography of Pd intermediates reveal steric clashes. Competitive experiments with varying aryl halide substrates quantify steric thresholds .

Q. Can this compound act as a chiral directing group in C–H activation, and what spectroscopic evidence supports this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.